molecular formula C25H35N5O2 B1241941 4-[3-[1-[3-(4-carbamimidoylphenoxy)propyl]piperidin-4-yl]propoxy]benzenecarboximidamide CAS No. 873546-31-7

4-[3-[1-[3-(4-carbamimidoylphenoxy)propyl]piperidin-4-yl]propoxy]benzenecarboximidamide

Cat. No. B1241941
Key on ui cas rn: 873546-31-7
M. Wt: 437.6 g/mol
InChI Key: KUNDLEJVAIBADY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08536343B2

Procedure details

Into a suspension of 1.07 g of 4-{3-[4-(3-{4-[amino(hydroxyimino)methyl]phenoxy}propyl)-1-piperidinyl]propoxy}-N′-hydroxybenzamidine in 10 mL of acetic acid, 0.64 mL of acetic anhydride was added at room temperature, and the suspension was stirred at room temperature for 40 min. The mixture, after adding 0.10 g of 5% palladium on carbon, was stirred under hydrogen atmosphere for 2 hours 15 min. The mixture was filtered to remove insoluble matters, and after adding 4 mL of 6.0 mol/L hydrochloric acid, the mixture was filtered again to remove insoluble matters, and the solvent was removed by evaporation under reduced pressure. To the obtained residue, a 5.0 mol/L sodium hydroxide aqueous solution was added to adjust the pH to 12.5, then the solid matter was collected by filtration to obtain 0.61 g of 4-{3-[4-(3-{4-[amino(imino)methyl]phenoxy}propyl)-1-piperidinyl]propoxy}benzamidine as a white solid.
Name
4-{3-[4-(3-{4-[amino(hydroxyimino)methyl]phenoxy}propyl)-1-piperidinyl]propoxy}-N′-hydroxybenzamidine
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.64 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2](=[N:33]O)[C:3]1[CH:32]=[CH:31][C:6]([O:7][CH2:8][CH2:9][CH2:10][CH:11]2[CH2:16][CH2:15][N:14]([CH2:17][CH2:18][CH2:19][O:20][C:21]3[CH:30]=[CH:29][C:24]([C:25]([NH2:28])=[N:26]O)=[CH:23][CH:22]=3)[CH2:13][CH2:12]2)=[CH:5][CH:4]=1>C(O)(=O)C.C(OC(=O)C)(=O)C.[Pd]>[NH2:33][C:2](=[NH:1])[C:3]1[CH:32]=[CH:31][C:6]([O:7][CH2:8][CH2:9][CH2:10][CH:11]2[CH2:16][CH2:15][N:14]([CH2:17][CH2:18][CH2:19][O:20][C:21]3[CH:22]=[CH:23][C:24]([C:25]([NH2:28])=[NH:26])=[CH:29][CH:30]=3)[CH2:13][CH2:12]2)=[CH:5][CH:4]=1

Inputs

Step One
Name
4-{3-[4-(3-{4-[amino(hydroxyimino)methyl]phenoxy}propyl)-1-piperidinyl]propoxy}-N′-hydroxybenzamidine
Quantity
1.07 g
Type
reactant
Smiles
NC(C1=CC=C(OCCCC2CCN(CC2)CCCOC2=CC=C(C(=NO)N)C=C2)C=C1)=NO
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
0.64 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
0.1 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the suspension was stirred at room temperature for 40 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added at room temperature
STIRRING
Type
STIRRING
Details
was stirred under hydrogen atmosphere for 2 hours 15 min
Duration
15 min
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove insoluble matters
ADDITION
Type
ADDITION
Details
after adding 4 mL of 6.0 mol/L hydrochloric acid
FILTRATION
Type
FILTRATION
Details
the mixture was filtered again
CUSTOM
Type
CUSTOM
Details
to remove insoluble matters
CUSTOM
Type
CUSTOM
Details
the solvent was removed by evaporation under reduced pressure
ADDITION
Type
ADDITION
Details
To the obtained residue, a 5.0 mol/L sodium hydroxide aqueous solution was added
FILTRATION
Type
FILTRATION
Details
the solid matter was collected by filtration

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
NC(C1=CC=C(OCCCC2CCN(CC2)CCCOC2=CC=C(C(=N)N)C=C2)C=C1)=N
Measurements
Type Value Analysis
AMOUNT: MASS 0.61 g
YIELD: CALCULATEDPERCENTYIELD 61.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.